Product packaging for 2-Ketodoxapram(Cat. No.:CAS No. 42595-88-0)

2-Ketodoxapram

Cat. No.: B1195026
CAS No.: 42595-88-0
M. Wt: 392.5 g/mol
InChI Key: LLCHHQQQMSDZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ketodoxapram (CAS 42595-88-0), a primary oxidative metabolite of the respiratory stimulant Doxapram, is a significant compound in pharmacological research . It is recognized as an active metabolite, contributing to the overall pharmacological profile of its parent drug . Recent investigative studies have specifically characterized the pharmacokinetics of this compound, revealing an extended terminal elimination half-life compared to Doxapram in a porcine model, which underscores its relevance in metabolic and kinetic studies . Its research value is particularly prominent in two fields: cardiovascular research, where Doxapram has been identified as a TASK-1 potassium channel inhibitor and a potential antiarrhythmic agent for atrial fibrillation, and neonatal research, where the safety and efficacy of Doxapram for treating apnea of prematurity are under investigation . Analytical methods for quantifying this compound, such as ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), have been developed and validated for use in biological matrices like plasma and brain tissue, facilitating precise pharmacokinetic and tissue distribution studies . This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B1195026 2-Ketodoxapram CAS No. 42595-88-0

Properties

IUPAC Name

4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHHQQQMSDZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962591
Record name 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42595-88-0
Record name 2-Ketodoxapram
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Record name 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID80962591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one
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Chemical Synthesis and Derivatization Strategies

Enantiomeric Forms for Stereochemical Research

Research into 2-Ketodoxapram also extends to the development and study of its enantiomeric forms, (+)-ketodoxapram and (-)-ketodoxapram google.comgoogleapis.com. These chiral forms are crucial for investigations into stereospecific interactions within biological systems. Understanding the distinct properties and behaviors of each enantiomer allows researchers to elucidate the precise mechanisms by which this compound or its derivatives interact with biological targets, contributing to a more comprehensive understanding of its role as a metabolite googleapis.com.

Metabolic Pathways and Biotransformation Studies

Identification as an Oxidative Metabolite of Doxapram (B1670896)

2-Ketodoxapram, also known by the identifier AHR 5955, is a principal oxidative metabolite of doxapram. researchgate.netresearchgate.netnih.govnih.gov Its formation is a key step in the biotransformation of the parent drug. researchgate.netnih.gov Studies in various species, including humans and dogs, have consistently identified this compound as a major product of doxapram metabolism. tandfonline.comnih.gov Research involving human fetal liver explants has demonstrated that the oxidative pathway leading to the formation of this compound is more active than the de-ethylation pathway. researchgate.netnih.gov This highlights the importance of oxidation in the metabolic clearance of doxapram. researchgate.netnih.gov In some cases, particularly at higher doses of doxapram, the plasma concentrations of this compound can be significantly elevated.

Enzymatic Systems Involved in this compound Formation

The biotransformation of doxapram to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.netuniversiteitleiden.nlnih.gov

Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP3A4/5)

Specific isoforms of the cytochrome P450 system are responsible for the oxidative metabolism of doxapram. Research has identified CYP3A4 as the primary enzyme involved in the formation of this compound, with a lesser contribution from CYP3A5. researchgate.netresearchgate.netuniversiteitleiden.nlnih.gov The activity of these enzymes plays a significant role in the pharmacokinetics of doxapram and the subsequent levels of its active metabolite, this compound. researchgate.netuniversiteitleiden.nl The maturation of these CYP enzymes is a critical factor influencing doxapram metabolism, particularly in neonatal patients. researchgate.netuniversiteitleiden.nl

In Vitro Metabolic Stability and Metabolite Identification Research

In vitro models are indispensable tools for studying the metabolic fate of drugs like doxapram and for identifying their metabolites, including this compound. nuvisan.comnih.gov These studies provide crucial data on a compound's metabolic stability, which is its susceptibility to biotransformation. nih.gov

Methodologies for Unknown Metabolite Detection (e.g., High-Resolution Mass Spectrometry with Data-Dependent Acquisition)

The identification of unknown metabolites of doxapram, such as this compound, heavily relies on advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. nuvisan.commdpi.com Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous quantification of doxapram and this compound in biological samples like plasma and brain tissue. mdpi.comresearchgate.net This methodology allows for the sensitive and specific detection of metabolites, even at very low concentrations. mdpi.com High-pressure ion-exchange chromatography has also been successfully used to separate and identify doxapram metabolites from urine, with subsequent structural determination by mass spectroscopy. tandfonline.comcapes.gov.br

Use of Isotopic Labeling for Tracing Biotransformation Pathways

Isotopic labeling is a sophisticated technique used to trace the biotransformation pathways of drugs. nih.gov Stable isotope-labeled analogues of doxapram, such as Doxapram-d5, are used as internal standards in quantitative analyses to improve the accuracy of measurements by mass spectrometry. researchgate.netmedchemexpress.com Deuterium-labeled this compound, such as this compound-d5, also serves as an internal standard for the precise quantification of the metabolite in pharmacokinetic studies. veeprho.com This approach helps to overcome matrix effects and other interferences in complex biological samples, leading to more reliable data on metabolite formation and elimination. nih.gov

Application of Hepatic Microsomes and Other Cellular Systems

Hepatic microsomes, which are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are widely used in in vitro metabolic studies. drug-interaction-research.jpnih.govevotec.com Incubating doxapram with liver microsomes allows researchers to study its metabolic stability and identify the resulting metabolites, including this compound. drug-interaction-research.jpevotec.com Studies using rat liver microsomes have shown that doxapram can influence the activity of the hepatic microsomal monooxygenase system. oup.comresearcher.life In addition to microsomes, other cellular systems like cultured human fetal liver explants have been employed to investigate the biotransformation of doxapram. researchgate.netnih.gov These studies have provided valuable insights into the metabolic pathways of doxapram, demonstrating that the rate of its metabolism is concentration-dependent. researchgate.netnih.gov

ParameterFindingSource
Primary Metabolite This compound is a principal oxidative metabolite of doxapram. researchgate.netresearchgate.netnih.govnih.gov
Primary Enzyme CYP3A4 is the main enzyme responsible for the formation of this compound. researchgate.netresearchgate.netuniversiteitleiden.nlnih.gov
Secondary Enzyme CYP3A5 contributes to a lesser extent to the metabolism of doxapram. researchgate.netresearchgate.netuniversiteitleiden.nl
Analytical Method UPLC-MS/MS is used for simultaneous quantification of doxapram and this compound. mdpi.comresearchgate.net
In Vitro System Hepatic microsomes and fetal liver explants are used to study metabolism. researchgate.netnih.govdrug-interaction-research.jpnih.gov

Comparative Metabolic Profiles with Parent Compound

This compound, the major active metabolite of doxapram, exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound. Research, particularly in animal models, has provided detailed comparisons of these two compounds.

Studies in porcine models show that both doxapram and this compound are highly bound to plasma proteins. mdpi.com However, their distribution into the central nervous system differs significantly. The brain-to-plasma ratio for doxapram is substantially higher than that of this compound, suggesting that this compound has a reduced capacity to cross the blood-brain barrier. mdpi.comscispace.com

In terms of pharmacokinetics, after intravenous administration of doxapram to pigs, this compound exhibits a longer terminal half-life (t½) compared to doxapram. mdpi.comscispace.com

Table 1: Comparative Pharmacokinetic Parameters of Doxapram and this compound in a Porcine Model

ParameterDoxapramThis compound (as metabolite)Reference
Terminal Half-Life (t½)1.38 ± 0.22 h2.42 ± 0.04 h mdpi.com
Maximal Plasma Concentration (Cmax)1780 ± 275 ng/mL32.3 ± 5.5 ng/mL mdpi.com
Plasma Protein Binding95.5 ± 0.9%98.4 ± 0.3% mdpi.com
Brain-to-Plasma Ratio0.58 ± 0.240.12 ± 0.02 mdpi.comresearchgate.net

Pharmacodynamic studies comparing the effects of the two compounds on ion channels have also been conducted. Both doxapram and its metabolite this compound are inhibitors of TASK-1 and TASK-3 potassium channels, which are potential targets for atrial fibrillation therapy. Electrophysiological experiments revealed that this compound is a more potent inhibitor of these channels than doxapram. scispace.com

Table 2: Comparative Inhibitory Effects on TASK Channels

CompoundTASK-1 IC₅₀ (μM)TASK-3 IC₅₀ (μM)Reference
Doxapram1.05.9 scispace.com
This compound0.81.5 scispace.com

Studies in newborn lambs also highlight differences in their ventilatory stimulant effects. While both compounds stimulate ventilation, the effect of doxapram is more sustained compared to this compound. researchgate.net

Molecular and Cellular Pharmacology

Mechanism of Action at Ion Channel Targets

2-Ketodoxapram primarily exerts its pharmacological effects through the inhibition of specific ion channels, which are crucial for maintaining cellular excitability and resting membrane potential. benchchem.com

A key aspect of this compound's mechanism of action involves its potent inhibitory activity against two-pore domain potassium channels, specifically TASK-1 (K2P3.1) and TASK-3 (K2P9.1). benchchem.comoup.comoup.comgoogle.com These channels play vital roles in regulating the resting membrane potential and cellular excitability across various cell types. benchchem.com

Notably, TASK-1 channels are predominantly expressed in the atria of the heart and are significantly upregulated in patients suffering from atrial fibrillation (AF). oup.comoup.comgoogle.comin-part.commdpi.comnih.govresearchgate.net This upregulation contributes to the pathophysiological shortening of atrial action potentials observed in AF. google.commdpi.comnih.govresearchgate.net By inhibiting these channels, this compound can modulate cardiac action potentials, offering a mechanism to influence cardiac function. benchchem.com Studies using Xenopus laevis oocytes have demonstrated strong inhibitory effects of this compound on both human TASK-1 and TASK-3 channels. oup.comoup.comgoogle.com Furthermore, experimental measurements in isolated human atrial cardiomyocytes have shown that the inhibition of TASK-1 by this compound is significantly more potent than that observed with its parent compound, doxapram (B1670896). google.com When both compounds are present, this compound exhibits a stronger affinity for TASK-1, leading to the displacement of doxapram from the ion channel. google.com

The inhibitory potency of this compound on TASK channels has been quantitatively assessed through half-maximal inhibitory concentration (IC50) values. This compound demonstrates an IC50 of 0.8 µM for TASK-1 and 1.5 µM for TASK-3. benchchem.comoup.comoup.com For comparative purposes, doxapram exhibits IC50 values of 1.0 µM for TASK-1 and 5.9 µM for TASK-3. oup.comoup.com The maximal inhibition achieved by this compound on TASK-1 was reported to be 96%. oup.comoup.com

The following table summarizes the IC50 values for this compound and doxapram on TASK-1 and TASK-3 channels:

Table 1: Inhibition Potency (IC50) of this compound and Doxapram on TASK Channels

CompoundIon ChannelIC50 (µM) benchchem.comoup.comoup.com
This compoundTASK-10.8
This compoundTASK-31.5
DoxapramTASK-11.0
DoxapramTASK-35.9

Beyond its potent effects on TASK-1 and TASK-3, this compound has been evaluated for its specificity across a broader range of ion channels. Research indicates that this compound exhibits no significant inhibitory effects on other measured ion channels, including Kv1.5 (K2P3.1, Kv4.3, Kv2.1, Kir3.1/4, and Kv1.4). oup.comoup.comgoogle.com This specificity profile suggests a targeted action on TASK channels, which is a desirable characteristic for potential therapeutic applications aimed at specific cardiac arrhythmias.

Modulation of Cellular Electrophysiology

The inhibition of TASK channels by this compound translates into significant modulatory effects on cellular electrophysiology, particularly within cardiac tissues.

In isolated cardiomyocytes, this compound's action on TASK-1 channels has demonstrated promise in influencing cardiac electrical activity. benchchem.com By inhibiting these channels, this compound modifies the membrane potential and reduces cellular excitability, which can contribute to stabilizing cardiac rhythms. benchchem.com Patch-clamp experiments conducted on human atrial cardiomyocytes, isolated from patients with and without atrial fibrillation, have corroborated the inhibitory effect of this compound on TASK-1. google.comin-part.com In the context of chronic atrial fibrillation, where action potentials are typically shortened, treatment with doxapram (which is metabolized to this compound) has been shown to prolong the action potential duration, restoring it to a state similar to that observed in sinus rhythm. google.com This highlights the compound's ability to counteract the pathological changes in atrial action potentials associated with AF.

The electrophysiological effects of this compound have been further investigated in in vivo models of atrial fibrillation. In a preclinical porcine model of persistent AF, this compound significantly reduced the burden of AF, with effects comparable to those of doxapram. oup.comoup.comin-part.com Intravenous administration of this compound in this model led to cardioversion within three minutes. in-part.com Furthermore, the application of this compound markedly suppressed the number of AF episodes, underscoring its effectiveness in managing the arrhythmia. in-part.com Long-term observations in AF-treated pigs indicated that following treatment with doxapram (and its active metabolite this compound), TASK-1 currents maintained values similar to those found in non-treated sinus rhythm animals, even after 21 days. in-part.com These findings collectively demonstrate this compound's capacity to modulate crucial electrophysiological parameters in AF models, suggesting its potential in the treatment of atrial arrhythmias.

This compound is primarily recognized for its inhibitory action on specific ion channels, notably the TWIK-related acid-sensitive potassium channel 1 (TASK-1, also known as KCNK3) and TASK-3 (KCNK9) channels. These channels play crucial roles in regulating cellular excitability and membrane potential, particularly in the context of cardiac function and respiratory drive. This compound exhibits potent inhibition of these channels, with reported IC50 values of 0.8 µM for TASK-1 and 1.5 µM for TASK-3. benchchem.com

Influence of Ketone Group and Stereochemistry on Target Interaction

The structural modifications that differentiate this compound from its parent compound, Doxapram, significantly influence its molecular properties and, consequently, its interactions with biological targets. The presence of a ketone group at position 2 in this compound, compared to the corresponding position in Doxapram, increases the compound's polarity. This increased polarity is noted to reduce its penetration across the blood-brain barrier. [Search 2, 1] While this aspect primarily relates to pharmacokinetic behavior, changes in polarity can influence how a molecule interacts with its aqueous environment and the hydrophobic/hydrophilic regions of a protein binding site.

Stereochemistry also plays a critical role in the pharmacological activity of this compound. Research indicates that the (+)-enantiomer of ketodoxapram possesses the majority, if not all, of the beneficial pharmacological respiratory stimulant activity observed with racemic ketodoxapram. Crucially, the (+)-enantiomer is associated with significantly reduced adverse side effects when compared to the racemic mixture. [Search 2, 9] This stereoselective activity implies that the specific three-dimensional arrangement of atoms in the (+)-enantiomer is crucial for optimal interaction with its molecular targets, leading to the desired therapeutic effects while minimizing off-target or undesirable interactions. The absolute stereochemistry of (+)-Ketodoxapram is the same as that of (+)-Doxapram. [Search 2, 9]

Computational Modeling for Ligand-Target Binding

Computational modeling techniques, particularly molecular docking, have been instrumental in elucidating the binding mechanisms of compounds that interact with ion channels like TASK-1. For inhibitors of TASK-1, including Doxapram and its active metabolite this compound, in silico docking experiments have been utilized to propose specific binding sites. researchgate.net

One such study, focusing on the TASK-1 channel, identified a binding site located at the lower end of the cytosolic pore, specifically at the entry to lateral side fenestrations of the channel. researchgate.net This computationally predicted binding site is considered significant because mutations at this site have been shown to diminish the inhibitory effects of various antiarrhythmic TASK-1 blockers, including propafenone, amiodarone, and carvedilol. researchgate.net This suggests that this region represents a conserved site of action for inhibitors that modulate TASK-1 channel activity. While direct computational modeling studies specifically detailing the atomic-level interactions of this compound with TASK-1/TASK-3 are not extensively detailed in public domain searches, the application of homology modeling and molecular docking has been employed to hypothesize binding sites for other TASK-3 channel inhibitors within the intracellular pore. [Search 2, 2] Given the shared inhibitory targets (TASK-1 and TASK-3) and structural similarities between Doxapram and this compound, it is highly probable that similar computational approaches are applied to understand this compound's binding interactions.

Table 1: Inhibition Potency of this compound on Ion Channels

Ion ChannelIC50 (µM)
TASK-10.8
TASK-31.5

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

The ADME profile of a drug candidate is a critical determinant of its clinical viability. For 2-Ketodoxapram, animal studies have begun to elucidate these fundamental pharmacokinetic processes.

Systemic Exposure and Concentration-Time Profiles

In a study involving German Landrace pigs administered intravenous Doxapram (B1670896), the resulting plasma concentrations of its metabolite, this compound, were measured over time. researchgate.netnih.gov Following a single intravenous bolus injection of Doxapram (1 mg/kg), the concentration of this compound in the plasma was determined. researchgate.netnih.gov The maximum plasma concentration (Cmax) of this compound was found to be 32.3 ± 5.5 ng/mL. researchgate.netnih.govresearchgate.netnih.gov The plasma concentration-time profile for this compound showed a terminal elimination half-life of 2.42 ± 0.04 hours in this porcine model. researchgate.netnih.govresearchgate.netnih.gov

In newborn lambs that received a direct intravenous infusion of this compound (2.5 mg/kg), the drug exhibited a biexponential decay curve. researchgate.netnih.gov This indicates a rapid initial distribution phase followed by a slower elimination phase. nih.gov

A study in a porcine model of atrial fibrillation reported a higher maximal concentration for this compound (4,604 ng/ml) compared to Doxapram (1,780 ng/ml). scispace.com

Interactive Data Table: Systemic Exposure of this compound in Animal Models

SpeciesRoute of Administration (Parent Compound)Dose (Parent Compound)Cmax of this compound (ng/mL)T1/2 of this compound (hours)Source
PigIV (Doxapram)1 mg/kg32.3 ± 5.52.42 ± 0.04 researchgate.netnih.govnih.gov
PigIV (Doxapram)1 mg/kg4,6041.71 scispace.com
LambIV (this compound)2.5 mg/kgNot Reported2.26 mdpi.com

Protein Binding Dynamics in Animal Plasma

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. In porcine plasma, this compound demonstrated high protein binding. researchgate.netnih.govnih.gov Studies have shown that 98.4 ± 0.3% of this compound is bound to proteins in the blood of pigs. researchgate.netnih.govresearchgate.netnih.govmdpi.com This high degree of protein binding results in a very small free fraction of the compound available to exert its pharmacological effects. mdpi.com It is important to note that plasma protein binding can vary between species. rsc.org

Distribution to Specific Tissues (e.g., Brain-to-Plasma Ratio)

The distribution of this compound into specific tissues, particularly the brain, is a key aspect of its pharmacokinetic profile. In pigs, the brain-to-plasma ratio for this compound was found to be 0.12 ± 0.02. researchgate.netnih.govresearchgate.netnih.gov Another study in a porcine model reported a brain-to-plasma ratio of 0.065 for this compound. scispace.com This low ratio suggests limited penetration of the blood-brain barrier. scispace.com The blood-brain barrier is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. iiitd.edu.in The unbound drug concentration in the brain is a critical factor for assessing CNS penetration and potential effects. frontiersin.org

Comparative Pharmacokinetic Profiles with Doxapram in Animal Models

Comparing the pharmacokinetics of this compound with its parent compound, Doxapram, provides valuable information on how metabolic changes affect the drug's behavior in the body.

Half-Life and Maximal Concentration Comparisons

In porcine models, this compound has been shown to have a longer terminal half-life than Doxapram. researchgate.netnih.govnih.govscispace.com One study reported a half-life of 2.42 ± 0.04 hours for this compound, compared to 1.38 ± 0.22 hours for Doxapram. researchgate.netnih.govnih.gov Another study in pigs found the terminal half-life of this compound to be 1.71 hours, which was longer than that of Doxapram at 1.38 hours. scispace.com

Regarding maximal concentration, one study in pigs reported a Cmax of 32.3 ± 5.5 ng/mL for this compound after administration of Doxapram, which was significantly lower than the Cmax of Doxapram itself (1780 ± 275 ng/mL). researchgate.netnih.govnih.gov Conversely, a different study in a porcine model of atrial fibrillation observed a higher Cmax for this compound (4,604 ng/ml) compared to Doxapram (1,780 ng/ml). scispace.com In newborn lambs directly administered either compound, both drugs showed a biexponential decay, but this compound was noted to have a faster elimination rate. researchgate.netnih.gov

Interactive Data Table: Comparative Pharmacokinetics of this compound and Doxapram in Pigs

CompoundHalf-Life (t1/2) (hours)Maximal Concentration (Cmax) (ng/mL)Brain-to-Plasma RatioPlasma Protein Binding (%)Source
This compound2.42 ± 0.0432.3 ± 5.50.12 ± 0.0298.4 ± 0.3 researchgate.netnih.govnih.gov
Doxapram1.38 ± 0.221780 ± 2750.58 ± 0.2495.5 ± 0.9 researchgate.netnih.govnih.gov
This compound1.714,6040.065Not Reported scispace.com
Doxapram1.381,7800.58Not Reported scispace.com

Influence of Structural Differences on Pharmacokinetic Behavior (e.g., Polarity and Blood-Brain Barrier Penetration)

The structural difference between Doxapram and this compound, specifically the presence of a ketone group in the latter, influences their pharmacokinetic properties. benchchem.com The introduction of the ketone group increases the polarity of this compound compared to Doxapram. benchchem.com This increased polarity is expected to reduce its ability to cross the blood-brain barrier. benchchem.com

This is consistent with experimental findings in pigs, where the brain-to-plasma ratio of this compound (0.12 ± 0.07) was found to be 5.0-fold lower than that of Doxapram (0.58 ± 0.24). mdpi.com This lower brain penetration of this compound is somewhat unexpected, as its lipophilic nature would suggest easier passage across the blood-brain barrier via passive diffusion than the more hydrophilic Doxapram. mdpi.com Potential explanations for this discrepancy include the possibility that this compound is a substrate for efflux transporters at the blood-brain barrier, or that the higher free fraction of Doxapram in the blood leads to greater availability for brain entry. mdpi.com

Preclinical Pharmacodynamic Evaluation in Animal Models

Respiratory Modulation Studies

This compound, an oxidative metabolite of the respiratory stimulant doxapram, has been evaluated for its own properties as a ventilatory stimulating agent in animal models. nih.gov Studies in awake, unsedated newborn lambs were conducted to characterize and compare the ventilatory effects of this compound with its parent compound, doxapram. nih.gov

In these studies, this compound was found to stimulate ventilation. nih.gov Following its administration, an increase in baseline minute ventilation was observed. nih.gov Specifically, at one minute post-infusion, minute ventilation increased by 46%, and at five minutes, it was elevated by 27.8%. nih.gov However, this respiratory stimulant effect was noted to diminish after the initial five-minute period. nih.gov

Comparatively, doxapram induced a more sustained and significantly higher increase in minute ventilation over the same period. nih.govnih.gov While this compound is recognized as a ventilatory stimulant, it is considered to have a lower potency than doxapram. enalare.com Research in newborn lambs also indicated that unlike doxapram, this compound did not cause an increase in systolic blood pressure. nih.gov

Table 1: Comparative Ventilatory Effects in Newborn Lambs
CompoundTime Post-InfusionIncrease in Minute Ventilation (%)Associated Effects
This compound1 minute46%No significant change in systolic blood pressure or neuro-behavior
This compound5 minutes27.8%No significant change in systolic blood pressure or neuro-behavior
Doxapram1 minute57%Increase in systolic blood pressure and change in neuro-behavior
Doxapram5 minutes48%Increase in systolic blood pressure and change in neuro-behavior

Cardiovascular Electrophysiological Investigations (e.g., Atrial Fibrillation Models)

The cardiovascular electrophysiological properties of this compound have been a key focus of preclinical research, particularly in the context of atrial fibrillation (AF). researchgate.netbenchchem.comnih.gov Animal models, especially porcine models of AF, have been instrumental in evaluating its potential as an antiarrhythmic agent. researchgate.netoup.comnih.gov

Research has established that this compound, similar to doxapram, is a potent inhibitor of the two-pore domain potassium channel TASK-1. benchchem.comoup.com TASK-1 channels are almost exclusively expressed in the atria and are significantly upregulated in patients with AF, playing a role in the shortening of the atrial action potential observed during the arrhythmia. oup.com By inhibiting these channels, this compound can modulate cardiac action potentials. benchchem.com

In a porcine model of AF, this compound demonstrated a significant reduction in AF burden, comparable to that of doxapram. oup.com Electrophysiological studies using Xenopus laevis oocytes that expressed atrial potassium channels and whole-cell patch-clamp measurements on isolated human cardiomyocytes further elucidated its mechanism. oup.com These investigations revealed strong inhibitory effects on both TASK-1 and TASK-3 channels. benchchem.comoup.com The longer terminal half-life and higher maximal plasma concentration of this compound compared to its parent compound suggest a potential superiority for the treatment of AF. oup.com

Table 2: Comparative Electrophysiological and Pharmacokinetic Data in Porcine Models
ParameterThis compoundDoxapram
TASK-1 Inhibition (IC50)0.8 µM1.0 µM
TASK-3 Inhibition (IC50)1.5 µM5.9 µM
Terminal Half-Life (t1/2)1.71 - 2.42 h1.38 h
Maximal Plasma Concentration (Cmax)4,604 ng/mL1,780 ng/mL
Brain-to-Plasma Ratio0.065 - 0.120.58

Data derived from studies in porcine and Xenopus laevis oocyte models. researchgate.netnih.govoup.com

Neurological Activity Assessments in Animal Models (excluding adverse effects)

Assessments of the neurological activity of this compound in animal models suggest a distinct profile compared to its parent compound, doxapram, which is a known central nervous system (CNS) stimulant. nih.govpriory.com A primary indicator of this difference is the compound's ability to cross the blood-brain barrier (BBB). oup.com

Pharmacokinetic studies in pigs have demonstrated that the brain-to-plasma ratio for this compound is nearly tenfold lower than that of doxapram. oup.com This significantly reduced penetration of the BBB suggests a lower potential for central nervous system effects. researchgate.netnih.govoup.com

This finding is corroborated by direct behavioral observations in animal models. In a study involving newborn lambs, doxapram administration was associated with a noticeable change in neuro-behavior; in contrast, this compound did not produce such changes. nih.gov The reduced CNS penetration and lack of observed neuro-behavioral effects in preclinical models indicate that this compound has limited neurological activity compared to doxapram. nih.govoup.com

Advanced Analytical Methodologies for Research Applications

Quantification in Biological Matrices (e.g., Plasma, Tissue)

Accurate measurement of 2-Ketodoxapram in complex biological matrices like plasma and tissue is fundamental to its research. nih.govresearchgate.net Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development and Validation

The development of a robust UPLC-MS/MS method involves meticulous optimization of several parameters to ensure the reliable quantification of this compound. A key aspect of this is the sample preparation, where techniques like protein precipitation are employed to extract the analyte from the biological matrix. nih.gov

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution. nih.gov This involves a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) acetate) and an organic component (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net The gradient, which involves changing the proportions of the mobile phase components over time, allows for the effective separation of this compound from its parent compound, doxapram (B1670896), and other endogenous matrix components. nih.gov

For detection, tandem mass spectrometry is operated in the positive ion electrospray ionization (ESI+) mode. nih.gov Specific mass transitions are monitored for this compound and its internal standard to ensure high selectivity. For this compound, the precursor ion [M+H]⁺ at m/z 393.4 is fragmented, and a specific product ion (e.g., m/z 214.4) is monitored for quantification. nih.govbenchchem.com This is distinct from the transition monitored for doxapram (m/z 379.5 → 292.3). benchchem.com The method is validated according to guidelines from regulatory bodies like the FDA and EMA, assessing parameters such as selectivity, linearity, accuracy, precision, and stability. nih.govnih.gov

A typical UPLC-MS/MS method for the simultaneous analysis of doxapram and this compound might involve the following parameters:

ParameterValue
Chromatography System UPLC® I-class system
Mass Spectrometer Xevo TQ-S tandem mass spectrometer
Column Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)
Column Temperature 40 °C
Mobile Phase A Water with 5% Acetonitrile and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition (this compound) m/z 393.4 → 214.3
Monitored Transition (Doxapram) m/z 379.5 → 292.3
Collision Energy (this compound) 23 V
Collision Energy (Doxapram) 18 V
This table is based on data from a study on porcine plasma and brain tissue. nih.gov

Use of Stable Isotope Labeled Internal Standards for Quantification

To enhance the accuracy and precision of quantification, stable isotope-labeled (SIL) internal standards are indispensable in UPLC-MS/MS analysis. veeprho.comscioninstruments.com For this compound, a deuterated analog, this compound-d5, is commonly used. nih.govveeprho.comaxios-research.com

The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). scioninstruments.commdpi.com This near-identical chemical behavior ensures that the internal standard experiences similar extraction efficiencies and matrix effects as the analyte during sample preparation and analysis. waters.com By adding a known amount of the SIL internal standard to each sample, any variations in the analytical process can be corrected for by calculating the ratio of the analyte's response to the internal standard's response. waters.com This significantly improves the reliability and ruggedness of the bioanalytical method. veeprho.comwaters.com For this compound-d5, the mass transition monitored would be m/z 398.4 → 219.3. nih.gov

Performance Metrics: Lower Limit of Quantification (LLOQ), Accuracy, and Precision

The validation of a bioanalytical method establishes its performance characteristics. Key metrics include the Lower Limit of Quantification (LLOQ), accuracy, and precision. gabi-journal.net

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net For this compound, highly sensitive UPLC-MS/MS methods have achieved LLOQs as low as 10 pg/mL in plasma and 1 pg/sample in brain tissue. nih.govresearchgate.net

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration. frontiersin.orgPrecision describes the degree of scatter or variability in a series of measurements of the same sample and is usually expressed as the percent coefficient of variation (%CV). gabi-journal.net For bioanalytical methods, both intra-run and inter-run accuracy and precision are evaluated at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations. nih.gov Regulatory guidelines generally require the accuracy to be within ±15% (±20% at the LLOQ) and the precision to not exceed 15% CV (20% at the LLOQ). gabi-journal.net

Published methods for this compound have demonstrated excellent performance, meeting these stringent criteria. For instance, one validated method reported intra- and inter-day accuracies within a specified range and precision that did not exceed 15%. researchgate.net

Performance MetricAcceptance Criteria (Typical)
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable precision and accuracy.
Accuracy Within ±15% of the nominal value (±20% at LLOQ).
Precision (%CV) ≤15% (≤20% at LLOQ).
This table presents typical acceptance criteria based on regulatory guidelines. gabi-journal.net

Chromatographic Separation Techniques for Isomer Analysis

Doxapram is a racemic mixture, and its metabolism can sometimes lead to the formation of stereoisomers of its metabolites, including potentially this compound. nih.gov The separation of these isomers is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. researchgate.net

Chiral chromatography is the primary technique used for separating enantiomers. chromatographytoday.commolnar-institute.com This can be achieved using high-performance liquid chromatography (HPLC) or UltraPerformance Convergence Chromatography (UPC²) with a chiral stationary phase (CSP). molnar-institute.comlcms.cz For example, a derivatized β-cyclodextrin bonded stationary phase has been successfully used to separate the atropisomers of a compound with two stereogenic axes. molnar-institute.com The choice of mobile phase and temperature is critical to achieving separation and preventing on-column interconversion of the isomers. molnar-institute.com While specific methods for the chiral separation of this compound are not extensively detailed in the provided search results, the principles of chiral chromatography applied to its parent compound, doxapram, would be applicable. nih.govresearchgate.net

Isotopic Labeling Applications in Metabolic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of a drug and elucidating its metabolic pathways. nih.govnih.gov By introducing stable isotopes like ¹³C, ¹⁵N, or deuterium (²H) into the structure of a drug molecule, researchers can track the transformation of the parent compound into its various metabolites. mdpi.comcreative-proteomics.com

In the context of this compound, administering a labeled version of doxapram to an in vivo or in vitro system allows for the unambiguous identification of its metabolites using mass spectrometry. nih.gov The characteristic mass shift of the labeled metabolites compared to their unlabeled counterparts provides a clear signature for their detection, even at low concentrations. mdpi.com This technique is invaluable for discovering previously unknown metabolites and for understanding the sequence of biotransformation reactions that lead to the formation of compounds like this compound. nih.govcreative-proteomics.com Stable Isotope Resolved Metabolomics (SIRM) is an advanced approach that uses labeled tracers to map atom transitions through complex metabolic networks. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Frameworks and Methodologies for SAR/QSARSAR involves the qualitative assessment of how modifications to a chemical structure impact its biological activity. QSAR extends this by establishing mathematical relationships between a compound's molecular descriptors (physicochemical properties, structural features) and its biological activityscispace.comtoxmed.it. The core idea behind QSAR is to develop predictive models that can estimate the activity of new or untested compounds based on their structural characteristicstoxmed.it.

Historically, QSAR was built upon postulates such as the "similarity postulate" (similar molecular structures should have similar activities) and the "additivity postulate" (the contribution of substituents to activity is additive) scispace.com. With advancements in computational power and the advent of high-throughput experimental data, modern QSAR methodologies have evolved to incorporate sophisticated machine learning techniques, moving from rule-based (curve-fitting or regression) to data-driven approaches scispace.comrsc.org. These methods allow for the discovery of complex relationships between structure and activity without necessarily requiring explicit mechanistic knowledge scispace.com. While specific detailed theoretical frameworks applied directly to 2-Ketodoxapram in dedicated SAR/QSAR studies are not extensively outlined in the provided literature, the general principles of these methodologies are applicable to its investigation.

Identification of Key Structural Features Influencing Biological Activitythis compound is recognized as an active metabolite of doxapram (B1670896), and its biological activity is primarily characterized by the inhibition of specific ion channels, notably the TASK-1 and TASK-3 channelsbenchchem.comresearchgate.net. A key structural difference between doxapram and this compound is the presence of a ketone group in this compound, resulting from the oxidation of doxapram. This structural modification is significant for its pharmacological profile.

Research indicates that this compound exhibits potent inhibitory action on these channels, with an IC50 of 0.8 µM for TASK-1 and 1.5 µM for TASK-3 benchchem.com. Importantly, this compound demonstrates a stronger affinity for TASK-1 channels compared to its parent compound, doxapram. This enhanced affinity means that in the presence of both compounds, this compound can replace doxapram at the ion channel, highlighting a critical structure-activity relationship where the ketone moiety contributes to increased binding potency google.com.

Furthermore, the stereochemistry of this compound plays a crucial role in its biological activity and safety profile. The compound exists in various stereoisomeric forms, including (+)- and (-)-enantiomers ontosight.ai. Studies have revealed that the (+)-enantiomer of this compound displays most of the desired beneficial pharmacological activity, including ventilatory stimulant effects and positive impacts on arterial blood gases googleapis.com. In contrast, the (-)-enantiomer is largely devoid of these activities and, moreover, has been associated with acute side effects not observed with the (+)-enantiomer at comparable doses, such as hunching posture, increased urination and defecation, clonic movements, seizure-like behaviors, pronounced drops in mean arterial blood pressure, and cardiac arrhythmias googleapis.com. This stark difference underscores the critical importance of specific stereochemical configuration for the efficacy and safety of this compound ontosight.aigoogleapis.com.

Table 1: Inhibition Potency of this compound on Ion Channels

Ion ChannelIC50 (µM) benchchem.com
TASK-10.8
TASK-31.5

Correlation of Physicochemical Parameters with Pharmacological EffectsPhysicochemical parameters, such as polarity and lipophilicity, are crucial determinants of a compound's pharmacological effects, particularly its ability to permeate biological barriers like the blood-brain barrier (BBB)benchchem.commdpi.com.

Polarity and Lipophilicity Effects on Biological Barrier Permeabilitythis compound has a predicted XlogP value of 2.7uni.lu, which is an indicator of its lipophilicity. Compounds with higher lipophilicity generally have an easier time crossing lipid-rich biological membranes.

Studies on the pharmacokinetic profile of this compound in porcine models provide insights into its distribution and interaction with biological systems. This compound exhibits a high protein binding rate, reported at 98.4% researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov. High protein binding can influence the free concentration of a drug available to exert its pharmacological effects and traverse membranes.

A significant finding regarding this compound's permeability is its brain-to-plasma ratio. In pigs, this compound demonstrated a lower brain-to-plasma ratio of 0.12 ± 0.02, in contrast to doxapram, which had a ratio of 0.58 ± 0.24 researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This lower ratio for this compound suggests reduced permeability across the blood-brain barrier compared to its parent compound. This characteristic could be advantageous in therapeutic applications where minimizing central nervous system (CNS) effects is desired, as it indicates a lower propensity for the compound to accumulate in brain tissue.

Table 2: Pharmacokinetic Parameters of this compound and Doxapram in Pigs

ParameterDoxapram (Mean ± SD) researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govThis compound (Mean ± SD) researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov
Terminal Half-Life (h)1.38 ± 0.222.42 ± 0.04
Cmax (ng/mL)1780 ± 27532.3 ± 5.5
Protein Binding (%)95.5 ± 0.998.4 ± 0.3
Brain-to-Plasma Ratio0.58 ± 0.240.12 ± 0.02

Computational Chemistry Approaches in SAR/QSAR ModelingComputational chemistry approaches are increasingly vital in modern drug discovery and SAR/QSAR modeling, providing powerful tools for predicting and understanding molecular interactionsbenchchem.comresearchgate.netresearchgate.netmedkoo.comresearchgate.net.

Molecular Docking and Dynamics SimulationsMolecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when it binds to a specific receptor or enzyme, like the TASK-1 or TASK-3 ion channels, to form a stable complexresearchgate.netresearchgate.netresearchgate.net. This method helps in visualizing how a molecule fits into the binding site and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. For this compound, docking studies could elucidate the precise interactions responsible for its potent inhibition of TASK channels and explain the observed differences in affinity compared to doxapram and its enantiomers.

Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of molecular systems. These simulations can provide insights into the stability of the ligand-receptor complex, conformational changes of both the ligand and the receptor upon binding, and the dynamic nature of their interactions researchgate.netresearchgate.net. While specific detailed molecular docking or dynamics simulation results for this compound with its target channels are not extensively reported in the provided search results, the utility of "in silico docking studies to identify protein targets" has been suggested for this compound benchchem.com. Such studies would be instrumental in rationalizing its observed biological activity at a molecular level.

Research Paradigms and Future Directions

Development of Novel Chemical Probes and Tools for Ion Channel Research

2-Ketodoxapram is recognized for its inhibitory action on specific ion channels, notably the two-pore domain potassium channels TASK-1 (K2P3.1) and TASK-3. benchchem.com These channels are crucial in regulating cellular excitability and maintaining the resting membrane potential. The selective modulation of such channels by small molecules like this compound presents a compelling opportunity for the development of novel chemical probes. Chemical probes are indispensable tools in chemical biology, enabling researchers to investigate the function of specific proteins, pathways, or cellular processes with high precision. While general principles for designing fluorescently labeled small molecule ligands for tracking neuronal receptors and engineered ion channels as chemical biology tools have been established, specific examples of this compound being developed as a dedicated chemical probe are not extensively detailed in current public literature. nih.govmdpi.comfrontiersin.org However, its demonstrated potent and selective inhibition of TASK-1 and TASK-3 channels positions this compound as a strong candidate for future development into such probes. These probes could facilitate a deeper understanding of ion channel roles in physiological and pathological states, potentially revealing new therapeutic targets or validating existing ones.

Exploration of Differential Pharmacological Profiles of Stereoisomers

The chemical structure of this compound implies the existence of various stereoisomeric forms, including (R)- and (S)-enantiomers. ontosight.ai The precise stereochemistry of such compounds is often critical for their biological activity, a principle well-established in pharmaceutical chemistry. ontosight.aiuou.ac.in For this compound, it has been noted that the correct stereochemistry is crucial for its biological activity, and methods for producing specific enantiomers, such as (R)-2-ketodoxapram through chiral resolution or chiral synthesis, have been reported in patent literature, with a preference indicated for (+)-2-ketodoxapram. google.com This preference strongly suggests that the different stereoisomers of this compound exhibit distinct pharmacological profiles, where one enantiomer may possess superior activity or a more favorable therapeutic window compared to others. Despite this recognition, detailed comparative studies explicitly outlining the differential pharmacological profiles (e.g., potency, selectivity, pharmacokinetic properties) of the individual (R)- and (S)-enantiomers of this compound are not widely disseminated in publicly available scientific literature. Future research efforts are essential to thoroughly characterize these differential profiles, which could lead to the development of single-enantiomer drugs with improved efficacy and reduced off-target effects. Chiral chromatography, such as using a Chiralpak® IG-3 column with polar organic mobile phases, is a methodology that can be employed to separate these enantiomers, and their stereochemistry can be confirmed using techniques like circular dichroism (CD) spectroscopy. benchchem.com

Investigation of this compound in Preclinical Models for Mechanistic Insights

This compound has been investigated in preclinical models, particularly in the context of atrial fibrillation (AF), providing valuable mechanistic insights into its therapeutic potential. Studies utilizing a porcine model of persistent AF have demonstrated that both Doxapram (B1670896) and its active metabolite, this compound, significantly inhibited TASK-1 channels. benchchem.comresearchgate.net This inhibition is particularly relevant as TASK-1 channels are known to be dramatically upregulated in the atrium of patients with AF, contributing to the electrical remodeling associated with the arrhythmia. researchgate.netnih.gov

In these preclinical porcine models, the administration of Doxapram or this compound led to rapid cardioversion, with a 100% cardioversion rate observed in some studies. researchgate.net Furthermore, treatment with these compounds resulted in a significant reduction in AF burden and a marked suppression of AF episodes, highlighting their effectiveness in managing the condition. benchchem.comresearchgate.net Comparative pharmacokinetic data in pigs revealed that this compound exhibited a longer terminal elimination half-life (t1/2) of 2.42 ± 0.04 hours and a maximal plasma concentration (Cmax) of 32.3 ± 5.5 ng/mL after Doxapram administration, compared to Doxapram's t1/2 of 1.38 ± 0.22 hours and Cmax of 1780 ± 275 ng/mL. nih.gov This suggests that this compound may possess a more favorable pharmacokinetic profile for sustained therapeutic effects in AF treatment. benchchem.com Further mechanistic validation was obtained through patch-clamp experiments on human atrial cardiomyocytes, isolated from both AF patients and healthy individuals, which confirmed the TASK-1 inhibitory effect of both Doxapram and this compound. researchgate.net These findings underscore the potential of this compound as a therapeutic agent for AF by targeting TASK-1 channels.

Emerging Methodologies in Metabolomics and Bioanalytical Research for this compound

Advancements in bioanalytical methodologies are crucial for understanding the disposition and activity of compounds like this compound. An ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay has been successfully developed and validated for the simultaneous quantification of Doxapram and this compound in complex biological matrices such as porcine plasma and brain tissue. nih.govnih.govresearchgate.net This assay demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL for plasma and 1 pg/sample for brain tissue. nih.gov

The application of this UPLC-MS/MS method has enabled the comprehensive pharmacokinetic characterization of this compound in preclinical models. Key pharmacokinetic parameters determined in pigs include:

Table 1: Pharmacokinetic Parameters of Doxapram and this compound in Porcine Plasma nih.gov

ParameterDoxapram (Mean ± SD)This compound (Mean ± SD)
Terminal Elimination Half-life (t1/2)1.38 ± 0.22 h2.42 ± 0.04 h
Maximal Plasma Concentration (Cmax)1780 ± 275 ng/mL32.3 ± 5.5 ng/mL
Protein Binding95.5 ± 0.9%98.4 ± 0.3%
Brain-to-Plasma Ratio0.58 ± 0.240.12 ± 0.02

Note: Cmax for this compound was observed after Doxapram administration.

The high protein binding observed for both Doxapram (95.5 ± 0.9%) and this compound (98.4 ± 0.3%) indicates a very small free fraction in porcine blood. mdpi.com Furthermore, the brain-to-plasma ratio of 0.12 ± 0.02 for this compound suggests limited penetration into the central nervous system compared to Doxapram (0.58 ± 0.24). nih.gov These bioanalytical advancements are critical for understanding the systemic exposure and distribution of this compound, which can inform future studies on its efficacy and potential central nervous system-related effects. The ability to separate and quantify stereoisomers using chiral chromatography further enhances the precision of metabolomic and bioanalytical investigations, allowing for a more nuanced understanding of the compound's disposition. benchchem.com

Design of Next-Generation Analogues Based on SAR Insights

While specific detailed structure-activity relationship (SAR) studies focused solely on this compound and the explicit design of its next-generation analogues are not extensively described in the public domain, the very identification and study of this compound as an active metabolite of Doxapram inherently provides foundational SAR insights. The fact that this compound possesses distinct ion channel inhibitory activities and a potentially more favorable pharmacokinetic profile compared to its parent compound, Doxapram, highlights key structural features contributing to its biological properties. benchchem.comnih.gov

The existence of stereoisomers for this compound and the emphasis on the importance of correct stereochemistry for biological activity suggest that subtle structural variations can lead to significant differences in pharmacological profiles. ontosight.aigoogle.com This forms a crucial basis for future SAR investigations. In drug discovery, SAR analysis is a powerful tool used to understand the relationship between a compound's chemical structure and its biological activity, guiding the synthesis of more potent and selective compounds while avoiding undesirable properties. collaborativedrug.com

Future research in this area would likely involve:

Systematic Structural Modifications: Introducing targeted modifications to the morpholinone and pyrrolidinone moieties, as well as the diphenyl and morpholinoethyl substituents, to explore their impact on TASK-1/3 inhibition and other potential ion channel interactions.

Chiral Synthesis and Evaluation: Synthesizing and rigorously evaluating individual stereoisomers to fully characterize their differential pharmacological profiles, building upon the reported preference for the (+)-enantiomer. google.com

Computational Modeling: Employing computational chemistry techniques, such as molecular docking and dynamics simulations, to predict how structural changes might affect binding to target ion channels and to guide the design of novel analogues with optimized properties.

Lead Optimization: Utilizing insights from preclinical models and bioanalytical data to refine the structural features that contribute to improved efficacy, extended half-life, and reduced brain penetration, aiming for compounds with enhanced therapeutic utility for conditions like atrial fibrillation.

By systematically exploring the SAR of this compound, researchers can rationally design next-generation analogues with improved potency, selectivity, and pharmacokinetic characteristics, ultimately leading to more effective and safer therapeutic agents.

Q & A

Q. What analytical techniques are most effective for distinguishing 2-Ketodoxapram from its parent compound, Doxapram, in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted transitions based on structural differences. For this compound, monitor the transition m/z 393.4 → 214.4, while Doxapram is identified via m/z 379.5 → 292.3. Structural distinctions, such as the ketone group in this compound and ethoxy substituents, require optimized ionization parameters (e.g., ESI+ mode) and column chemistry (C18 with gradient elution) to resolve co-eluting metabolites .

Q. How can researchers validate the purity of synthesized this compound for in vitro studies?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, complemented by high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Calculate purity using peak area normalization (>98% purity threshold). For trace impurities, utilize high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., oxidation derivatives) .

Q. What are the critical structural features of this compound that influence its pharmacokinetic behavior?

  • Methodological Answer : The ketone group at position 2 increases polarity compared to Doxapram, reducing blood-brain barrier penetration. Ethoxy groups and aromatic rings contribute to metabolic stability. Computational modeling (e.g., LogP calculations) and in vitro permeability assays (e.g., Caco-2 cell monolayers) can quantify these effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between plasma and brain tissue for this compound?

  • Methodological Answer : Address tissue-specific protein binding or metabolite interference by:
  • Validating extraction protocols for brain tissue (e.g., homogenization in acetonitrile:water (70:30) with protease inhibitors).
  • Performing cross-validation using stable isotope-labeled internal standards to correct for matrix effects.
  • Applying population pharmacokinetic modeling to assess compartmental distribution differences .

Q. What experimental strategies optimize the synthesis of this compound to minimize stereochemical impurities?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® IG-3 column) with polar organic mobile phases to separate enantiomers. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize reaction conditions (e.g., temperature, catalysts) to suppress racemization. Confirm stereochemistry via circular dichroism (CD) spectroscopy .

Q. How should researchers design studies to identify unknown metabolites of this compound in preclinical models?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect metabolites. Use isotopic labeling (e.g., ¹⁴C-2-Ketodoxapram) for tracing biotransformation pathways. Validate putative metabolites via synthetic standards and in vitro incubation with hepatic microsomes .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s efficacy across different animal models?

  • Methodological Answer : Apply mixed-effects models to account for interspecies variability in metabolic rates. Conduct meta-analysis of dose-response curves, adjusting for covariates (e.g., body weight, enzyme expression levels). Use sensitivity analysis to identify outliers or confounding variables .

Research Design & Reproducibility

Q. What protocols ensure reproducibility in quantifying this compound in heterogeneous tissue samples?

  • Methodological Answer : Standardize sample preparation (e.g., lyophilization, pulverization) and spike recovery tests. Document analytical parameters (e.g., limit of detection [LOD], intra-day precision) following ICH Q2(R1) guidelines. Share raw data and instrument configurations via open-access repositories .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s activity?

  • Methodological Answer : Prioritize in silico docking studies to identify protein targets (e.g., respiratory stimulant receptors). Validate hypotheses using CRISPR-edited cell lines or knockout animal models. Systematically review existing literature to map unresolved pathways .

Data Presentation & Ethics

Q. What are best practices for reporting conflicting results in this compound studies to maintain scientific rigor?

  • Methodological Answer : Clearly delineate experimental conditions (e.g., dosing regimens, animal strains) in supplementary materials. Use Forest plots or heatmaps to visualize data variability. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.